2-(3-Methylbutoxy)cyclohexan-1-amine
Description
2-(3-Methylbutoxy)cyclohexan-1-amine is a cyclohexane-based primary amine substituted with a 3-methylbutoxy group at the 2-position. Its molecular formula is C₁₁H₂₃NO, with a molecular weight of 185.31 g/mol . The compound is often utilized as a versatile small-molecule scaffold in organic synthesis and pharmaceutical research, particularly in chiral chemistry due to its stereogenic centers . A hydrochloride salt form, rac-(1R,2R)-2-(3-Methylbutoxy)cyclohexan-1-amine hydrochloride, is commercially available (CAS: 1807939-19-0) with a molecular formula of C₁₁H₂₄ClNO and a molecular weight of 221.8 g/mol . This salt form enhances stability and solubility for laboratory applications, though its pharmacological profile remains underexplored compared to structurally related compounds like methoxetamine .
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-(3-methylbutoxy)cyclohexan-1-amine |
InChI |
InChI=1S/C11H23NO/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h9-11H,3-8,12H2,1-2H3 |
InChI Key |
KWILWIZPUZMBKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1CCCCC1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutoxy)cyclohexan-1-amine typically involves the nucleophilic substitution of a haloalkane with an amine. One common method is the reaction of 3-methylbutanol with cyclohexylamine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Methylbutoxy)cyclohexan-1-amine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbutoxy)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Typical reagents include alkyl halides and strong bases like sodium hydride (NaH).
Major Products Formed
Oxidation: Oximes, nitro compounds.
Reduction: Secondary and tertiary amines.
Substitution: Alkyl-substituted amines.
Scientific Research Applications
2-(3-Methylbutoxy)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine-related biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methylbutoxy)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The compound’s unique structure allows it to interact with specific molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(3-Methylbutoxy)cyclohexan-1-amine are compared below with key analogs, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Analysis
- Fluorophenoxy substitution (as in ) introduces electron-withdrawing effects, which may alter receptor binding or metabolic stability. Methoxetamine’s 3-methoxyphenyl and ketone groups are critical for its NMDA receptor antagonism and dissociative effects, a property absent in the target amine .
Physicochemical and Pharmacological Properties
- Lipophilicity: The 3-methylbutoxy group confers moderate lipophilicity (predicted LogP ~2.5), intermediate between the hydrophilic aminomethyl derivative (LogP ~0.5) and the highly lipophilic methoxetamine (LogP ~3.2) .
- In contrast, methoxetamine’s stereochemistry is less defined in literature .
- Pharmacology: Methoxetamine exhibits potent dissociative effects via NMDA receptor blockade, while the target amine’s activity is unreported but hypothesized to differ due to the absence of a ketone moiety . The fluorophenoxy analog () may share similarities in amine-mediated interactions but lacks documented psychoactive properties.
Commercial and Research Relevance
- The hydrochloride salt of 2-(3-Methylbutoxy)cyclohexan-1-amine is priced at €513.00/50 mg (CymitQuimica ), reflecting its niche research use. In contrast, methoxetamine’s illicit status limits commercial availability .
- Fluorophenoxy and aminomethyl analogs are marketed by American Elements and LookChem, respectively, emphasizing their roles in medicinal chemistry .
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